Product packaging for cis-Benzylideneacetone(Cat. No.:CAS No. 937-53-1)

cis-Benzylideneacetone

Cat. No.: B1248651
CAS No.: 937-53-1
M. Wt: 146.19 g/mol
InChI Key: BWHOZHOGCMHOBV-FPLPWBNLSA-N
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Description

cis-Benzylideneacetone, systematically named (Z)-4-phenylbut-3-en-2-one (CAS Registry Number: 937-53-1), is the less common stereoisomer of benzylideneacetone. This organic compound is characterized by its molecular formula of C 10 H 10 O and a molecular weight of 146.19 g/mol. Unlike the predominant trans-isomer, the cis-configuration presents a distinct spatial orientation that can influence its physicochemical properties and reactivity, making it a compound of interest in specialized synthetic and mechanistic studies . In scientific research, benzylideneacetone derivatives serve as valuable intermediates and building blocks in organic synthesis. The compound's α,β-unsaturated ketone moiety is a versatile functional group that participates in various reactions, including nucleophilic additions and cycloadditions . Furthermore, structurally related benzylideneacetone and chalcone analogs have demonstrated significant research potential in pharmacological investigations, showing activities such as cytostatic and anti-fungal effects in preclinical models . This product is provided strictly for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate personal protective equipment and refer to the supplied Safety Data Sheet for detailed hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O B1248651 cis-Benzylideneacetone CAS No. 937-53-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

937-53-1

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

(Z)-4-phenylbut-3-en-2-one

InChI

InChI=1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-8H,1H3/b8-7-

InChI Key

BWHOZHOGCMHOBV-FPLPWBNLSA-N

SMILES

CC(=O)C=CC1=CC=CC=C1

Isomeric SMILES

CC(=O)/C=C\C1=CC=CC=C1

Canonical SMILES

CC(=O)C=CC1=CC=CC=C1

Origin of Product

United States

Contextualization of Alpha,beta Unsaturated Ketones in Organic Synthesis

Alpha,beta-unsaturated ketones, or enones, are fundamental building blocks in organic synthesis. numberanalytics.comfiveable.me Their importance stems from the unique reactivity conferred by the conjugation of a carbonyl group (C=O) with an alkene (C=C). numberanalytics.comfiveable.me This arrangement creates a delocalized electron system, making the β-carbon electrophilic and susceptible to nucleophilic attack. numberanalytics.com

This reactivity is harnessed in a multitude of crucial carbon-carbon bond-forming reactions, including:

Michael Additions: The conjugate addition of nucleophiles to the β-carbon is a cornerstone of synthetic chemistry. numberanalytics.com

Aldol (B89426) Condensations: Enones are often synthesized via aldol condensation reactions, where an enol or enolate reacts with a carbonyl compound. fiveable.mepitt.edu The initial β-hydroxy ketone product can then be dehydrated to yield the α,β-unsaturated ketone. fiveable.me

Diels-Alder Reactions: Enones can act as dienophiles, reacting with conjugated dienes to form complex cyclic structures. numberanalytics.com

Stork Enamine Synthesis: Enones serve as electrophilic partners for nucleophilic enamines, enabling the formation of new carbon-carbon bonds. fiveable.me

Beyond these, enones participate in reduction reactions, halogenations, and cycloadditions, making them versatile intermediates in the synthesis of complex molecules, natural products, and pharmaceuticals. numberanalytics.comfiveable.mearkat-usa.org Their catalytic synthesis has also received significant attention, with carbonylation reactions being an atom-efficient method for their production. rsc.orgresearchgate.net

Historical Perspectives on Benzylideneacetone Isomerism Studies

The study of benzylideneacetone (B49655) and its derivatives dates back to the late 19th century. The initial synthesis of dibenzylideneacetone (B150790), which proceeds through the benzylideneacetone intermediate, was first reported in 1881 by Claisen and Claparède. wikipedia.org Early research primarily focused on the synthesis and reactions of the more stable trans isomer, which is readily prepared via the Claisen-Schmidt condensation of benzaldehyde (B42025) and acetone (B3395972). wikipedia.orgchemeurope.com

The existence and behavior of geometric isomers (cis and trans) became a subject of interest with the advent of photochemistry. It was observed that prolonged exposure to sunlight could induce [2+2] cycloadditions in dibenzylideneacetone. wikipedia.orgresearchgate.net The study of the photoisomerization of the carbon-carbon double bond in related systems, such as oxime ethers of benzylideneacetone, further highlighted the dynamic relationship between the isomers. rsc.org These early photochemical studies laid the groundwork for understanding how light energy could be used to overcome the stability difference between the cis and trans forms, allowing for the formation and study of the less stable cis isomer. wikipedia.orgjustdial.com Computational studies later helped to rationalize the relative stabilities of the different isomers of related compounds like dibenzylideneacetone, correlating structural features with experimental observations such as melting points and UV absorption spectra. hypercubeusa.com

Contemporary Research Significance of Z 4 Phenylbut 3 En 2 One in Advanced Chemical Disciplines

While the trans isomer of 4-phenylbut-3-en-2-one is more common, the (Z) or cis isomer has garnered attention for its specific properties and applications. wikipedia.org The distinct spatial arrangement of the phenyl and acetyl groups in the (Z)-isomer leads to different chemical and physical behaviors compared to its trans counterpart.

In materials science and photochemistry, the isomerization process itself is a key area of research. Studies on related chalcones and enones investigate the dynamics of photoinduced electron transfer and the formation of transient states, which are fundamental to developing molecular switches and photoresponsive materials. cdnsciencepub.comresearchgate.net

In synthetic chemistry, the (Z)-isomer can be a specific target or intermediate. For instance, its presence has been identified in the volatile compound profiles of natural products like Greek thyme honey, suggesting biochemical pathways for its formation. mdpi.com Furthermore, the selective synthesis of heterocyclic compounds sometimes involves reactions with specific isomers of α,β-unsaturated ketones. mdpi.com The hydrogenation of benzylideneacetone (B49655), catalyzed by transition metal complexes like those of osmium, is another area of active research, where the stereochemistry of the substrate can influence the reaction pathway and product distribution. acs.org

Overview of Research Methodologies and Thematic Areas

Geometric Isomerism: (Z)-4-Phenylbut-3-en-2-one vs. (E)-4-Phenylbut-3-en-2-one

Benzylideneacetone, systematically named 4-phenylbut-3-en-2-one, is an α,β-unsaturated ketone that exists as two geometric isomers: (Z)-4-phenylbut-3-en-2-one (this compound) and (E)-4-phenylbut-3-en-2-one (trans-benzylideneacetone). nist.govwikipedia.orgnist.gov This isomerism arises from the restricted rotation around the carbon-carbon double bond (C=C), leading to different spatial arrangements of the substituents.

The (E)-isomer of benzylideneacetone is observed to be the more thermodynamically stable of the two geometric isomers. wikipedia.org This increased stability is primarily attributed to reduced steric hindrance. In the (E)-configuration, the bulky phenyl group and the acetyl group are positioned on opposite sides of the double bond, minimizing van der Waals repulsion. Conversely, in the (Z)-isomer, these groups are on the same side, leading to significant steric strain.

While specific energy differences for benzylideneacetone are not widely reported, computational studies on related, more complex α,β-unsaturated ketones using methods like Density Functional Theory (DFT) have been employed to understand structural stability. nih.govacs.org These theoretical approaches consistently show that conformations with less steric crowding are lower in energy. For many similar compounds, the energy difference is significant enough that under equilibrium conditions, the (E)-isomer is the overwhelmingly predominant or exclusively observed product. wikipedia.orgaithor.com

The configuration of the geometric isomers is designated using the Cahn-Ingold-Prelog (CIP) priority rules, resulting in the (Z) and (E) descriptors. nist.govalfa-chemistry.com For 4-phenylbut-3-en-2-one, the phenyl group has a higher priority than the hydrogen atom on one carbon of the double bond, and the acetyl group has a higher priority than the hydrogen on the other. When the two higher-priority groups are on the same side of the double bond axis, the isomer is labeled (Z) (from the German zusammen, meaning "together"). When they are on opposite sides, it is labeled (E) (from the German entgegen, meaning "opposite").

Experimentally, the most definitive method for assigning the configuration is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly by analyzing the coupling constant between the two vinylic protons (H-α and H-β). rsc.org The magnitude of this scalar coupling (3JHH) is dependent on the dihedral angle between the protons.

For the (E)-isomer , the vinylic protons are in a trans relationship, resulting in a large coupling constant, typically in the range of 15-16 Hz. rsc.org

For the (Z)-isomer , the vinylic protons are in a cis relationship, which corresponds to a smaller coupling constant, generally between 8-12 Hz. ipb.pt

IsomerSystematic NameConfigurationExpected Vinylic Coupling Constant (3JHH)
(Z)-isomer (Z)-4-Phenylbut-3-en-2-onecis~ 8-12 Hz
(E)-isomer (E)-4-Phenylbut-3-en-2-onetrans~ 15-16 Hz

Theoretical and Experimental Studies on Relative Stability

Conformational Analysis of (Z)-4-Phenylbut-3-en-2-one

Beyond geometric isomerism, (Z)-benzylideneacetone exhibits conformational isomerism due to rotation around the single bond connecting the carbonyl carbon and the vinylic carbon. This gives rise to two primary planar conformations: s-cis and s-trans. masterorganicchemistry.com The "s" denotes rotation around a sigma (single) bond.

In the context of the (Z)-isomer, both planar s-cis and s-trans conformations are destabilized by severe intramolecular steric interactions.

In the s-trans conformation, the phenyl group and the methyl substituent of the acetyl group are forced into close proximity, resulting in significant steric repulsion.

In the s-cis conformation, the vinylic hydrogen on the phenyl-substituted carbon comes into close contact with the carbonyl oxygen, which is a less severe but still notable interaction.

Due to these steric clashes in planar arrangements, it is highly probable that (Z)-benzylideneacetone adopts non-planar, or skew, conformations to relieve this strain. This behavior is analogous to that observed in the related molecule dibenzylideneacetone (B150790), where steric and π-electron repulsions lead to the adoption of skew conformations. ias.ac.in The primary intramolecular force dictating the preferred conformation of the (Z)-isomer is the minimization of the strong steric repulsion between the phenyl and acetyl moieties.

The equilibrium between the different conformers of an α,β-unsaturated ketone can be influenced by the polarity of the solvent. ias.ac.in More polar solvents tend to stabilize more polar conformers. ias.ac.in The polarity of the s-cis and s-trans conformers is determined by the vector sum of the bond dipoles, primarily from the C=O and C=C bonds.

Based on this principle, it is expected that the conformational equilibrium of (Z)-benzylideneacetone would be solvent-dependent. Increasing the polarity of the solvent would stabilize the more polar s-cis conformer, thus shifting the equilibrium in its favor. Conversely, nonpolar solvents would favor the less polar s-trans conformer. This trend has been experimentally confirmed in studies of dibenzylideneacetone, where the relative proportions of its conformers vary significantly with solvent polarity. ias.ac.in

Intra-molecular Interactions and Preferred Conformations

Isomerization Pathways and Kinetic Mechanisms

The conversion between the (Z) and (E) isomers of benzylideneacetone can proceed through several pathways, including thermal, photochemical, and catalyzed routes.

PathwayMechanismConditions / Activators
Thermal Rotation or inversion about the C=C bond via a high-energy transition state.High temperatures. Generally very slow at ambient temperatures.
Photochemical Excitation to an electronic excited state (singlet or triplet) where the C=C bond order is reduced, allowing for rotation. cdnsciencepub.comscience.govUV or visible light irradiation. science.gov
Catalyzed Lowering the activation energy via an intermediate.Acids, bases, or transition metals (e.g., Pd, Ru, Os). acs.orgacs.orgconicet.gov.ar

Thermal Isomerization: The uncatalyzed conversion requires overcoming a significant energy barrier to break the π-bond and allow rotation. Two mechanisms are generally proposed for thermal isomerization: a rotation mechanism involving a dipolar transition state and an inversion mechanism involving rehybridization of one of the carbons. nih.gov Due to the high activation energy, this process is typically very slow at room temperature, which accounts for the stability of the individual isomers once isolated. nih.gov

Photochemical Isomerization: Absorption of a photon can promote the molecule to an electronic excited state (e.g., a π-π* state). In this excited state, the π-bond is weakened or effectively broken, lowering the barrier to rotation around the central C=C bond. cdnsciencepub.comscience.gov De-excitation from this rotated state can then lead to the formation of the other geometric isomer. Both singlet and triplet excited states have been implicated in the isomerization of related enone systems. cdnsciencepub.comscience.gov

Catalyzed Isomerization: The isomerization can be accelerated by catalysts.

Acid/Base Catalysis: This is implicit in the Claisen-Schmidt condensation used to synthesize benzylideneacetone, which typically yields the more stable (E)-isomer. wikipedia.org

Transition Metal Catalysis: Various transition metals are known to catalyze isomerization. For instance, palladium-catalyzed hydrostannation reactions have been used to selectively produce (Z)-benzylideneacetone. conicet.gov.ar Other metals like osmium and ruthenium are also effective catalysts for the hydrogenation and isomerization of benzylideneacetone. acs.orgacs.org The mechanism often involves the formation of metal-hydride species or π-allyl intermediates that facilitate the bond rotation. diva-portal.org

Photoisomerization Processes and Quantum Yields

Photoisomerization involves the use of light to overcome the energy barrier for rotation around the carbon-carbon double bond. When a molecule like benzylideneacetone absorbs a photon, it is promoted from its electronic ground state (S₀) to an excited state (typically the first singlet state, S₁). In this excited state, the rotational barrier of the C=C double bond is significantly reduced, allowing for rotation to occur. The molecule can then relax back to the ground state as the other isomer.

The efficiency of this process is quantified by the photoisomerization quantum yield (Φ), which is the ratio of the number of molecules isomerized to the number of photons absorbed. This yield can be influenced by factors such as the excitation wavelength, solvent, and molecular structure. science.gov For instance, in some stilbene-like ligands, the quantum yield for trans-to-cis isomerization shows a strong dependence on the irradiation wavelength, decreasing significantly as the wavelength shifts to the visible spectrum. science.gov

The process often involves intersystem crossing from the singlet excited state (S₁) to a triplet excited state (T₁), from which isomerization and subsequent relaxation to the ground state can occur. The presence of Lewis acids can alter the photophysical properties of α,β-unsaturated carbonyl compounds, potentially leading to changes in isomerization efficiency. d-nb.info While the photoisomerization of benzylideneacetone and its derivatives is a known phenomenon, specific quantum yield data for the cis-to-trans conversion is not extensively documented in foundational literature. However, data from analogous systems provide insight into the typical efficiencies of such reactions.

Table 1: Illustrative Photoisomerization Quantum Yields for Related Systems This table provides examples from different molecular systems to illustrate the range of quantum yields in photoisomerization processes, as specific values for this compound are not readily available.

Compound Class Isomerization Quantum Yield (Φ) Wavelength (nm) Ref.
Stilbene-like Ligand trans → cis 0.81 ± 0.08 365 science.gov
Stilbene-like Ligand trans → cis 0.010 ± 0.005 405 science.gov
Azobenzene (B91143) (free) trans → cis 0.094 ± 0.004 N/A nih.gov
Azobenzene in ssDNA trans → cis 0.036 ± 0.002 N/A nih.gov

Thermally Induced Isomerization and Activation Energies

Thermally induced isomerization occurs when sufficient heat energy is supplied to surmount the activation energy (Ea) for rotation around the double bond in the electronic ground state. For most alkenes, this barrier is substantial, making thermal isomerization a slow process at ambient temperatures. The thermodynamically less stable cis isomer will spontaneously convert to the more stable trans isomer over time, with the rate being highly dependent on temperature. nih.gov

The kinetics of this thermal back-isomerization can be studied at various temperatures to determine the activation parameters. According to the Arrhenius equation, a plot of the natural logarithm of the rate constant (ln k) versus the inverse of the temperature (1/T) yields a straight line from which the activation energy can be calculated. Similarly, the Eyring equation can be used to determine the enthalpy (Δ‡H⁰) and entropy (Δ‡S⁰) of activation. nih.gov For many azobenzene derivatives, which serve as a well-studied model for thermal isomerization, activation energies typically range from 84 to 104 kJ/mol. nih.gov The process is often influenced by solvent polarity, with polar solvents sometimes lowering the activation energy by stabilizing a polar transition state.

While specific, extensively-cited activation energy values for the thermal cis-to-trans isomerization of benzylideneacetone are not prominent in the literature, the values are expected to be in the range typical for conjugated enones.

Table 2: Representative Thermal Isomerization Activation Energies for Azo Compounds This table shows activation energy values for the thermal cis-trans isomerization of azobenzene derivatives, which serve as a model for understanding the energetics of such processes.

Compound Solvent Activation Energy (Ea) (kJ/mol) Ref.
4-Methoxyazobenzene BMIM PF₆ 85 ± 4 nih.gov
4-Methoxyazobenzene BMIM Tf₂N 85 ± 3 nih.gov
4-Anilino-4'-nitroazobenzene Cyclohexane 97.4 ± 0.1

Catalyzed Isomerization Reactions

The rate of cis-trans isomerization can be significantly increased by the use of a catalyst. Catalysts provide an alternative reaction pathway with a lower activation energy. Various types of catalysts, including acids, bases, and transition metal complexes, can facilitate this transformation.

Acid Catalysis: Brønsted and Lewis acids can catalyze the isomerization of α,β-unsaturated carbonyl compounds. d-nb.info Lewis acids, for example, can coordinate to the carbonyl oxygen, which increases the polarization of the conjugated system and lowers the rotational energy barrier of the C=C double bond. d-nb.info

Transition Metal Catalysis: Transition metal complexes, particularly those of palladium and nickel, are effective catalysts for alkene isomerization. mdma.chchemrxiv.org The mechanism often involves the formation of a metal-hydride species which adds across the double bond, followed by rotation around the now single C-C bond and subsequent β-hydride elimination to release the isomerized alkene. Palladium catalysts, often involving ligands like dibenzylideneacetone (dba) itself, are used in a variety of isomerization and cross-coupling reactions. nih.gov Heterogeneous catalysts, such as nickel-hydride systems, have also been developed for efficient alkene isomerization. chemrxiv.org In some cases, the goal is to prevent isomerization of a desired cis-alkene product, highlighting the potent ability of these catalysts to facilitate the conversion to the more stable trans isomer. unipr.it

Table 3: Examples of Catalysts Used in Alkene Isomerization

Catalyst System Substrate Class Observation/Application Ref.
Pd(OAc)₂/PR₃ Aryl-substituted epoxides Can catalyze isomerization, though sometimes with low cis-trans conversion. mdma.ch
Ni/SZO₃₀₀ (heterogeneous) Alkenes Effective for isomerization to the more thermodynamically stable E-isomer. chemrxiv.org
[Pd(dba)₂] in Acetic Acid Enallenes Used in cycloisomerization; dba is a common ligand in Pd catalysis. nih.gov

Stereoselective Synthesis of (Z)-4-Phenylbut-3-en-2-one

The synthesis of the cis or (Z)-isomer of 4-phenylbut-3-en-2-one, commonly known as this compound, presents a significant stereochemical challenge. Standard synthetic routes often favor the formation of the thermodynamically more stable trans or (E)-isomer. Therefore, achieving high yields of the (Z)-isomer requires specialized methodologies that can override this inherent thermodynamic preference. These methods fall into several categories, including precisely controlled condensation reactions, enzymatic routes, and multistep sequences that fix the double bond geometry early in the synthesis.

Controlled Aldol (B89426) Condensation Approaches for Z-Isomer Preference

The most common method for synthesizing benzylideneacetone is the Claisen-Schmidt condensation, a type of crossed aldol condensation between benzaldehyde (B42025) and acetone (B3395972). aithor.comsemanticscholar.org In a typical base-catalyzed aldol condensation, an enol or enolate ion reacts with a carbonyl compound to form a β-hydroxyaldehyde or β-hydroxyketone, which then undergoes dehydration to yield a conjugated enone. wikipedia.orgbyjus.com This reaction is highly effective for creating carbon-carbon bonds. lumenlearning.com However, the dehydration step, which forms the α,β-unsaturated ketone, typically proceeds under thermodynamic control, leading predominantly to the more stable (E)-isomer. aithor.com

Achieving a preference for the (Z)-isomer via this route is challenging and not commonly reported, as the transition state leading to the (E)-isomer is lower in energy. Control over stereoselectivity in aldol reactions can sometimes be achieved by influencing the E/Z selectivity of the enolate formation or by controlling the relative stereochemistry during the aldol addition step. studysmarter.co.uk However, in the subsequent elimination of water to form the final α,β-unsaturated product, the anti-periplanar arrangement required for the E1cB mechanism naturally favors the formation of the trans double bond. Some research has explored using specific catalysts or reaction media, such as near-critical water, to influence reaction rates and selectivity, though the primary product remains the (E)-isomer. researchgate.net

Chemoenzymatic and Biocatalytic Routes for Stereocontrol

Biocatalysis and chemoenzymatic strategies offer powerful tools for achieving high stereoselectivity that is often difficult with traditional chemical methods. researchgate.net Enzymes operate under mild conditions and can exhibit high regio-, chemo-, and stereoselectivity. researchgate.netuniovi.es

One promising biocatalytic approach for synthesizing (Z)-4-phenylbut-3-en-2-one is the stereoselective reduction of an alkyne precursor, 4-phenyl-3-butyn-2-one. A known method involves using a reductase enzyme in the presence of a nicotinamide (B372718) cofactor like NADPH. google.com This enzymatic reduction can selectively hydrogenate the triple bond to a cis-double bond, yielding the desired (Z)-isomer.

Additionally, various microorganisms and isolated enzymes are employed for the asymmetric reduction of α,β-unsaturated ketones, though many of these focus on reducing the carbonyl group or the trans-alkene. polimi.itwiley.comresearchgate.net For instance, ene-reductases (ERs) are known to catalyze the stereoselective reduction of activated C=C double bonds. polimi.it While often applied to trans-isomers, the principle of using enzymes to control the geometry of a double bond is well-established. Lipases and esterases are also widely used in chemoenzymatic syntheses for kinetic resolutions, providing access to enantiopure chiral building blocks that could potentially be used in subsequent steps to form the target molecule. rsc.orgresearchgate.netrsc.orgnih.gov

Table 1: Examples of Biocatalytic Transformations Relevant to Stereocontrol This table illustrates the types of stereoselective reactions achievable with biocatalysts, relevant to the principles of synthesizing chiral or geometrically defined molecules.

Enzyme ClassSubstrate TypeTransformationStereochemical OutcomeReference
Reductaseα,β-Unsaturated Alkyne KetoneReduction of C≡C(Z)-Alkene google.com
Ene-Reductase (ER)α,β-Unsaturated KetoneReduction of C=CChiral Saturated Ketone polimi.it
Alcohol Dehydrogenase (ADH)α,β-Unsaturated KetoneReduction of C=OChiral Allylic Alcohol polimi.itwiley.com
Toluene (B28343) Dioxygenase (TDO)Aromatic Hydrocarboncis-Dihydroxylationcis-Dihydrodiol rsc.orgnih.gov
Lipase / EsteraseRacemic Alcohol/EsterKinetic ResolutionEnantiopure Alcohol & Ester researchgate.netrsc.org

Multistep Synthetic Sequences Utilizing Precursor Stereochemistry

To circumvent the thermodynamic preference for the (E)-isomer in condensation reactions, multistep syntheses can be employed where the cis-alkene geometry is established using a stereoselective reaction before the final ketone is revealed.

A classic and effective method for creating Z-alkenes is the Wittig reaction . This reaction involves a phosphonium (B103445) ylide reacting with an aldehyde. The stereochemical outcome can be controlled by the nature of the ylide. To favor the formation of the (Z)-isomer of benzylideneacetone, a non-stabilized ylide would be reacted with benzaldehyde. The use of dipolar aprotic solvents further enhances Z-selectivity. evitachem.com

Another powerful strategy is the stereoselective reduction of an alkyne . The precursor, 4-phenyl-3-butyn-2-one, can be partially hydrogenated to the corresponding cis-alkene. This is typically achieved using specific catalysts that prevent over-reduction to the alkane. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is the archetypal catalyst for this transformation, reliably producing (Z)-alkenes from alkynes.

Reaction Mechanisms in Formation and Interconversion

Understanding the mechanisms behind the formation of α,β-unsaturated ketones is crucial to controlling the stereochemical outcome and minimizing unwanted byproducts.

Detailed Mechanistic Elucidation of Alpha,Beta-Unsaturated Ketone Formation

The formation of benzylideneacetone via the Claisen-Schmidt condensation is a base-catalyzed process that occurs in several distinct steps. byjus.comlibretexts.org

Enolate Formation : A base, such as sodium hydroxide (B78521), removes an acidic α-hydrogen from acetone. This deprotonation forms a resonance-stabilized enolate ion. aithor.comyoutube.com Although alkoxides and hydroxides are not strong enough to form a high concentration of the enolate, a sufficient amount is present to initiate the reaction. youtube.com

Nucleophilic Attack : The nucleophilic enolate attacks the electrophilic carbonyl carbon of benzaldehyde, which lacks α-hydrogens and thus cannot self-condense. byjus.comlumenlearning.com This addition step forms a tetrahedral alkoxide intermediate.

Protonation : The alkoxide intermediate is protonated by a proton source, typically water or the conjugate acid of the base catalyst (e.g., ethanol), to yield a β-hydroxy ketone. byjus.comyoutube.com This neutral aldol addition product can sometimes be isolated if the reaction is kept cold. lumenlearning.com

Dehydration : Under the reaction conditions, particularly with heating, the β-hydroxy ketone readily undergoes dehydration. lumenlearning.com The base removes a proton from the α-carbon, forming another enolate. This is followed by the elimination of the hydroxide ion from the β-carbon in an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. This step creates the conjugated C=C double bond. youtube.com

The formation of the more stable (E)-isomer is favored during this dehydration step because the transition state allows the bulky phenyl and methyl groups to be positioned anti to each other, minimizing steric strain.

Side Reactions and Byproduct Formation in Stereoselective Syntheses

In syntheses targeting the (Z)-isomer of 4-phenylbut-3-en-2-one, the primary "byproduct" is often the thermodynamically more stable (E)-isomer. This can form either directly during the reaction or through subsequent isomerization of the desired (Z)-product.

Other potential side reactions in a Claisen-Schmidt condensation include:

Self-Condensation of Acetone : If the reaction conditions are not carefully controlled, the acetone enolate can react with another molecule of acetone, leading to products like diacetone alcohol. aithor.com

Formation of Dibenzylideneacetone : If the stoichiometry favors benzaldehyde, or if reaction times are extended, the initial product (mono-benzylideneacetone) can act as the ketone component, lose another α-proton, and react with a second molecule of benzaldehyde. semanticscholar.orgstudysmarter.co.uk This results in the formation of dibenzylideneacetone. Careful control over the molar ratio of reactants is necessary to minimize this. researchgate.net

Cannizzaro Reaction : While less common under these conditions, if benzaldehyde is subjected to a strong base in the absence of an enolizable partner, it can undergo a disproportionation reaction.

In multistep routes like the Wittig reaction or alkyne reductions, byproducts arise from a lack of complete stereoselectivity, leading to mixtures of (Z) and (E) isomers, or from incomplete reactions, leaving starting materials mixed with the products. evitachem.comdiva-portal.org

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules like (Z)-4-phenylbut-3-en-2-one. scribd.com It provides a wealth of information regarding the connectivity of atoms, their spatial arrangement, and dynamic behaviors.

Stereochemical Assignments via Coupling Constants and NOE Studies

The differentiation between the cis and trans isomers of benzylideneacetone is readily achieved through ¹H NMR spectroscopy by analyzing the coupling constants of the vinylic protons. qd-latam.com For the cis isomer, the coupling constant (³J) between the α and β protons of the olefinic double bond is typically in the range of 6–14 Hz. qd-latam.com In contrast, the trans isomer exhibits a larger coupling constant, generally between 11–18 Hz. qd-latam.com This difference arises from the dihedral angle dependence of the vicinal coupling.

Nuclear Overhauser Effect (NOE) studies are crucial for confirming the stereochemical assignment. In (Z)-4-phenylbut-3-en-2-one, a positive NOE is observed between the olefinic protons, indicating their close spatial proximity. researchgate.net This is a definitive characteristic of the cis configuration.

Dynamic NMR for Rotational Barriers and Fluxional Behavior

Dynamic NMR (DNMR) studies can provide insights into the rotational barriers and fluxional behavior of (Z)-4-phenylbut-3-en-2-one. The molecule possesses two primary rotatable bonds: the C-C bond between the carbonyl group and the olefin, and the C-C bond between the olefin and the phenyl ring. alfa-chemistry.com Rotation around these bonds can lead to different conformers, such as the s-cis and s-trans forms, which refer to the orientation of the olefin relative to the carbonyl group. researchgate.net

While specific DNMR data for this compound is not extensively detailed in the provided results, studies on related compounds like dibenzylideneacetone complexes show that dynamic processes such as bond rotation are observable. researchgate.netacs.orgnih.gov For instance, the activation energies for rearrangements in palladium and platinum complexes of dibenzylideneacetone have been estimated at 17.9 ± 0.2 and 19.9 ± 0.2 kcal/mol, respectively. nih.gov These studies suggest that similar fluxional processes occur in this compound, involving the interconversion between different rotational isomers.

Multi-dimensional NMR Techniques for Complex Structure Elucidation

For unambiguous assignment of all proton and carbon signals, multi-dimensional NMR techniques are employed. wgtn.ac.nz

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. libretexts.org For (Z)-4-phenylbut-3-en-2-one, cross-peaks would be observed between the vinylic protons (Hα and Hβ) and between the methyl protons and the adjacent vinylic proton (Hα). libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It allows for the definitive assignment of the chemical shifts for each carbon atom bearing protons. The HSQC spectrum for this compound would show correlations for the Cα-Hα, Cβ-Hβ, and the methyl C-H pairs. github.io

Table 1: Predicted ¹H and ¹³C NMR Data for (Z)-4-Phenylbut-3-en-2-one

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations
Methyl (CH₃) ~2.1 ~25 C=O, Cα
α-Proton (CH) ~6.2 ~128 C=O, Cβ, Phenyl-C1
β-Proton (CH) ~6.9 ~140 C=O, Cα, Phenyl-C1, Phenyl-C2/6
Phenyl Protons ~7.2-7.5 ~128-135 Cβ, Other Phenyl Carbons
Carbonyl (C=O) - ~198 -

Note: These are approximate values and can vary based on the solvent and other experimental conditions.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule. researchgate.net

Conformational Fingerprinting through Carbonyl and Olefinic Stretches

The IR and Raman spectra of (Z)-4-phenylbut-3-en-2-one are characterized by strong absorptions corresponding to the carbonyl (C=O) and olefinic (C=C) stretching vibrations. The position of the C=O stretching band is particularly sensitive to the conformation around the C-C single bond adjacent to it. ias.ac.in

In conjugated systems like benzylideneacetone, the s-cis and s-trans conformers exhibit different C=O stretching frequencies. The s-cis conformation generally leads to a higher frequency C=O stretch due to through-space interaction between the C=O and C=C π-electrons. ias.ac.in For dibenzylideneacetone, multiple C=O bands are observed, attributed to the coexistence of different conformers. ias.ac.in A similar phenomenon would be expected for this compound, with the relative intensities of the bands potentially changing with solvent polarity. ias.ac.in

The C=C stretching vibration of the olefinic bond also provides a characteristic band in the spectrum. researchgate.net

Table 2: Characteristic Vibrational Frequencies for Benzalacetone Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Carbonyl (C=O) Stretch 1650 - 1700
Olefinic (C=C) Stretch 1590 - 1640
Aromatic (C=C) Stretch 1450 - 1600

Note: These are general ranges and the exact values for (Z)-4-phenylbut-3-en-2-one may vary.

Analysis of Hydrogen Bonding and Intermolecular Interactions

While (Z)-4-phenylbut-3-en-2-one does not possess strong hydrogen bond donors, it can act as a hydrogen bond acceptor through its carbonyl oxygen. alfa-chemistry.com This can lead to intermolecular interactions with solvent molecules or other species capable of hydrogen bonding. Such interactions can cause a shift in the C=O stretching frequency to lower wavenumbers (a red shift). researchgate.net

Studies on related systems have shown that intermolecular hydrogen bonds can be identified and characterized using IR spectroscopy. scispace.com For example, in a study of 4-phenyl-3-buten-2-one (B7806413) in an electroplating bath, a red shift of the carbonyl group was observed, indicating interactions with the surrounding medium. researchgate.net Weak intermolecular interactions, such as C-H···O, can also influence the crystal packing of the molecule. iucr.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of this compound is defined by its conjugated π-electron system, which extends across the phenyl group, the ethylenic double bond, and the carbonyl group. This conjugation is central to its characteristic UV-Vis absorption profile.

Characterization of Conjugation Effects and Electronic Absorption Profiles

The UV-Vis spectrum of α,β-unsaturated ketones like benzylideneacetone is typically characterized by two main absorption bands. libretexts.org These correspond to a high-intensity π → π* electronic transition and a lower-intensity n → π* transition.

π → π Transition:* This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In conjugated systems, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced compared to non-conjugated systems. This effect shifts the absorption maximum (λ_max) to longer wavelengths, a phenomenon known as a bathochromic shift. For benzylideneacetone, the extended conjugation involving the benzene (B151609) ring and the enone moiety results in a strong π → π* absorption band. libretexts.org

n → π Transition:* This transition involves the excitation of a non-bonding electron (from the lone pair on the oxygen atom of the carbonyl group) to a π* antibonding orbital. This transition is symmetry-forbidden and thus appears as a weak, low-intensity band at a longer wavelength than the π → π* band. libretexts.org

The presence of the conjugated system is crucial; for instance, the λ_max for 1,3-butadiene (B125203) is significantly higher than for 1-butene, demonstrating how conjugation shifts absorption to longer wavelengths. libretexts.org Similarly, the electronic spectrum of benzylideneacetone is dictated by the chromophore C₆H₅-CH=CH-C=O.

Solvent Effects on Electronic Spectra and Solvatochromism

Solvatochromism describes the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands when measured in different solvents. nih.govijcce.ac.ir These shifts are caused by differential solvation of the ground and excited states of the molecule.

The electronic transitions in this compound exhibit distinct responses to changes in solvent polarity:

n → π Transition:* In the ground state, the non-bonding electrons of the carbonyl oxygen can participate in hydrogen bonding with protic solvents. This interaction stabilizes the ground state more than the excited state, increasing the energy required for the transition. Consequently, an increase in solvent polarity typically leads to a hypsochromic (blue) shift—a shift to a shorter wavelength—for the n → π* band.

π → π Transition:* The excited state of the π → π* transition is generally more polar than the ground state. Polar solvents will stabilize this more polar excited state to a greater extent than the ground state. This reduces the energy gap for the transition, resulting in a bathochromic (red) shift—a shift to a longer wavelength—as solvent polarity increases. mdpi.com

The table below illustrates the typical solvatochromic effects on the absorption maxima (λ_max) for a conjugated ketone, demonstrating the opposing shifts for the two primary electronic transitions.

SolventPolarity (ET(30) kcal/mol)λ_max for π → π* (nm)λ_max for n → π* (nm)
n-Hexane31.0~280~320
Chloroform39.1~285~315
Ethanol51.9~290~305
Water63.1~295Not typically observed

Note: The values are representative for a generic α,β-unsaturated ketone and illustrate the shifting trend. Specific values for pure this compound may vary.

Mass Spectrometry for Fragmentation Pathways and Isomeric Differentiation

Electron ionization mass spectrometry (EI-MS) is a powerful tool for determining the molecular weight and elucidating the structure of organic compounds through analysis of their fragmentation patterns. whitman.edu For (Z)-4-phenylbut-3-en-2-one (molecular weight: 146.19 g/mol ), the mass spectrum reveals a series of characteristic fragment ions. nih.govnist.gov

The molecular ion peak [M]⁺• is observed at m/z 146. The major fragmentation pathways include:

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent methyl group results in the loss of a methyl radical (•CH₃). This is a very common fragmentation for ketones and leads to the formation of a stable acylium ion at m/z 131 ([M-15]⁺). libretexts.org This is often the base peak in the spectrum. nih.gov

Loss of Acetyl Group: Cleavage of the bond between the carbonyl carbon and the vinyl carbon leads to the loss of an acetyl radical (•COCH₃), producing a fragment at m/z 103 ([M-43]⁺), which corresponds to the [C₆H₅CH=CH]⁺ ion. nih.gov

Loss of Phenyl Group: Fragmentation can also involve the loss of the phenyl group, although this is generally less favorable.

Aromatic Fragmentation: The phenyl group itself can fragment, leading to characteristic ions such as m/z 77 (phenyl cation, [C₆H₅]⁺). nih.gov

The table below summarizes the prominent ions observed in the mass spectrum of benzylideneacetone. nih.gov

m/zProposed Fragment IonFormulaFragmentation Pathway
146Molecular Ion[C₁₀H₁₀O]⁺•-
131Acylium Ion[C₉H₇O]⁺Loss of •CH₃ (α-cleavage)
103Styryl Cation[C₈H₇]⁺Loss of •COCH₃
77Phenyl Cation[C₆H₅]⁺Loss of C₄H₅O

Differentiating between cis and trans isomers using conventional EI-MS is often challenging. The high energy of electron ionization can sometimes induce isomerization in the gas phase, leading to nearly identical mass spectra for both isomers. Specific differences might only be observable under specialized ionization conditions or through techniques like tandem mass spectrometry (MS/MS), where subtle differences in fragment ion stability or abundance could potentially be detected. nih.gov

X-ray Crystallography and Solid-State Structural Analysis (if cis-isomer crystals are isolated)

While the trans-isomer of benzylideneacetone is thermodynamically more stable and readily forms crystals, obtaining single crystals of the pure cis-isomer for X-ray diffraction analysis is considerably more challenging. wikipedia.org The inherent steric hindrance in the cis-conformation makes it less stable and prone to isomerization.

However, crystal structures of derivatives containing the (Z)-enone or (Z)-enaminone backbone have been successfully determined, confirming that this configuration can be stabilized and analyzed in the solid state. scispace.comresearchgate.net For example, the crystal structure of ethyl (Z)-(4-oxo-4-phenylbut-2-en-2-yl)glycinate, a derivative, was solved and confirmed to exist as the Z-isomer in the solid state. scispace.com The analysis revealed that the molecular structure is essentially planar, a conformation stabilized by intramolecular hydrogen bonds. scispace.com Similarly, a molybdenum(VI) complex incorporating a Schiff base derived from (Z)-4-phenylbut-3-en-2-one has been structurally characterized, showing the ligand coordinated to the metal in the Z-configuration. iucr.org

These examples from related structures demonstrate that should crystals of (Z)-4-phenylbut-3-en-2-one be isolated, X-ray analysis would be expected to reveal key structural features such as:

Planarity: The degree of planarity of the conjugated system.

Bond Lengths: Alternating single and double bond lengths characteristic of a conjugated system.

Torsion Angles: The specific angles defining the cis-conformation around the C=C double bond.

Intermolecular Interactions: Packing forces in the crystal lattice, such as van der Waals forces or potential weak C-H···O hydrogen bonds.

Reactivity and Chemical Transformations of Z 4 Phenylbut 3 En 2 One

Catalytic Hydrogenation and Reduction Reactions of (Z)-4-Phenylbut-3-en-2-one

The presence of two reducible functional groups—the carbon-carbon double bond (olefin) and the carbon-oxygen double bond (carbonyl)—makes the hydrogenation and reduction of 4-phenylbut-3-en-2-one a key area of study, with a focus on achieving selectivity.

Selective Hydrogenation of the Olefinic Bond

The selective reduction of the C=C double bond in α,β-unsaturated ketones yields the corresponding saturated ketone. For benzylideneacetone (B49655), this product is 4-phenylbutan-2-one. This transformation can be achieved with high chemoselectivity using specific catalytic systems that favor the hydrogenation of the olefinic bond over the carbonyl group.

One effective method involves using a palladium catalyst in glycerol, which serves as a green solvent and hydrogen source. This system has shown high selectivity in reducing the olefinic bond of (E)-benzylideneacetone, yielding the saturated ketone with only trace amounts of the fully hydrogenated alcohol. A metal-free alternative for this selective reduction employs benzeneselenol, generated in situ, which effectively reduces the double bond in arylidene acetones.

Table 1: Catalytic Systems for Selective Olefinic Bond Hydrogenation

Catalyst System Substrate Product Key Findings
Palladium in Glycerol (E)-Benzylideneacetone 4-Phenylbutan-2-one Excellent chemoselectivity for C=C bond reduction.
In situ generated Benzeneselenol (E)-4-Phenylbut-3-en-2-one 4-Phenylbutan-2-one Mild, metal-free procedure with high yield (85%). nih.gov

Chemoselective Reduction of the Carbonyl Group

Conversely, the targeted reduction of the carbonyl group while preserving the olefinic double bond is a valuable transformation that produces allylic alcohols. For (Z)-4-phenylbut-3-en-2-one, this would yield (Z)-4-phenylbut-3-en-2-ol. Achieving this selectivity requires catalysts that preferentially activate the C=O bond.

Several transition metal complexes have proven effective for this purpose. Iridium, ruthenium, and iron pincer complexes have demonstrated high chemoselectivity for the hydrogenation of the carbonyl group in (E)-4-phenylbut-3-en-2-one. For example, an iron-PNP pincer complex catalyzes this reduction with high efficiency. Another approach utilizes poly(methylhydrosiloxane) (B7799882) as a reducing agent with a specific proazaphosphatrane promoter, which also achieves chemoselective reduction of the carbonyl group. wiley.com

Table 2: Catalytic Systems for Chemoselective Carbonyl Group Reduction

Catalyst/Reagent Substrate Product Yield Reference
Iridium–PNP pincer complex (E)-4-Phenylbut-3-en-2-one (E)-4-Phenylbut-3-en-2-ol 94%
Iron–PNP pincer complex (E)-4-Phenylbut-3-en-2-one (E)-4-Phenylbut-3-en-2-ol >99%
P(MeNCH₂CH₂)₃N / PMHS 4-Phenylbut-3-en-2-one 4-Phenylbut-3-en-2-ol 91% wiley.com

Enantioselective Hydrogenation Methodologies

The creation of a chiral center via hydrogenation offers a pathway to enantiomerically enriched products, which are valuable in various fields of chemical synthesis. Asymmetric reduction of 4-phenylbut-3-en-2-one can target either the carbonyl or the olefinic bond.

Biocatalysis presents a powerful tool for these transformations. The whole cells of Weissella cibaria N9 have been used for the regioselective and enantioselective reduction of (E)-4-phenylbut-3-en-2-one to the corresponding (S,E)-allylic alcohol with excellent conversion and enantiomeric excess. researchgate.netpolimi.it This highlights the potential of biocatalysts to perform highly specific reductions under mild conditions. researchgate.netpolimi.it Furthermore, multi-enzyme cascade reactions, combining an ene-reductase (ER) and an alcohol dehydrogenase (ADH), can convert the α,β-unsaturated ketone into a saturated chiral alcohol in a one-pot process, creating two stereogenic centers with high control.

In chemical catalysis, iridium complexes paired with chiral ligands derived from cinchona alkaloids have been used for the asymmetric hydrogenation of enones, yielding chiral allylic alcohols. nist.gov

Cycloaddition Reactions

The conjugated π-system of (Z)-4-phenylbut-3-en-2-one allows it to participate in various cycloaddition reactions, acting as either a 2π (dienophile) or a 4π (diene) component. These reactions are fundamental for constructing cyclic and heterocyclic frameworks.

Stereoselectivity in Cycloaddition Pathways

The stereochemical outcome of cycloaddition reactions is a critical aspect of their synthetic utility. In Diels-Alder reactions, the stereochemistry of the dienophile is retained in the product. For (Z)-4-phenylbut-3-en-2-one, this would translate to a specific cis-arrangement of substituents in the resulting cyclohexene (B86901) ring.

In oxa-Diels-Alder reactions where (E)-4-phenylbut-3-en-2-one acts as a diene component (via enamine activation) reacting with an aldehyde, the corresponding pyranone product is formed with high syn-diastereoselectivity. In formal [2+2] cycloadditions with ammonium (B1175870) enolates, catalyzed by isothiourea, β-lactones are formed with excellent diastereo- and enantioselectivity. This high level of stereocontrol is crucial for the synthesis of complex target molecules.

Reactivity as a Dienophile or Diene Component

(Z)-4-phenylbut-3-en-2-one can exhibit dual reactivity in cycloadditions.

As a Dienophile: In a standard Diels-Alder reaction, the electron-deficient olefinic bond of the enone system readily reacts with electron-rich dienes. For example, benzylideneacetone serves as the dienophile in domino reactions with in situ-generated indole-chalcones to synthesize polyfunctionalized carbazoles. researchgate.net It also participates in uncatalyzed Diels-Alder reactions with dienes like cyclopentadiene. wikipedia.org

As a Diene Component: Benzylideneacetone can also function as a 4π component, specifically as a heterodiene, in reactions with electron-rich alkenes (dienophiles) to form dihydropyrans. chemeurope.comrsc.org This reactivity is characteristic of α,β-unsaturated carbonyl compounds. In organocatalyzed oxa-Diels-Alder reactions, (E)-4-phenylbut-3-en-2-one, when activated by a secondary amine like pyrrolidine (B122466) to form a dienamine, acts as the diene component reacting with aldehydes.

This dual reactivity makes (Z)-4-phenylbut-3-en-2-one a versatile building block in the synthesis of diverse cyclic structures.

Nucleophilic and Electrophilic Addition Reactions to the Alpha,Beta-Unsaturated System

The conjugated system in (Z)-4-phenylbut-3-en-2-one is susceptible to both nucleophilic and electrophilic attacks. The electron-withdrawing effect of the carbonyl group polarizes the double bond, making the β-carbon electrophilic and the α-carbon and the carbonyl oxygen nucleophilic. This electronic distribution governs the regioselectivity of addition reactions.

(Z)-4-Phenylbut-3-en-2-one readily undergoes Michael additions, a type of conjugate addition, where a nucleophile adds to the β-carbon of the α,β-unsaturated system. cymitquimica.commasterorganicchemistry.com This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Various nucleophiles can participate in Michael additions with benzylideneacetone derivatives. For instance, 4-hydroxycoumarin (B602359) has been shown to add to benzylideneacetone derivatives in good yields. acs.org The reaction of 4-hydroxycoumarin with benzylideneacetone is a key step in the synthesis of Warfarin. wikipedia.org The reactivity of the α,β-unsaturated carbonyl group allows for its participation in Michael additions and other nucleophilic attack reactions, making it a valuable intermediate in organic synthesis. cymitquimica.com

A study on the reaction of 4-phenylbut-3-en-2-one with cyanoacetamide revealed that a 2:1 reaction can occur, leading to more complex bicyclic products. rsc.org This highlights the potential for sequential Michael additions and subsequent cyclizations.

In a copper-catalyzed reaction, the oxime of 4-phenylbut-3-en-2-one can act as a Michael acceptor. wiley.com This demonstrates that derivatives of the parent compound can also participate in conjugate additions. The α,β-unsaturated oxime was found to be a better Michael acceptor than the corresponding α,β-unsaturated ketone. wiley.com

The following table summarizes selected examples of Michael additions involving benzylideneacetone derivatives.

NucleophileElectrophileCatalyst/ConditionsProduct TypeReference
4-HydroxycoumarinBenzylideneacetone derivativesNot specifiedWarfarin derivatives wikipedia.orgacs.org
Cyanoacetamide4-Phenylbut-3-en-2-one (2 equiv.)Not specifiedBicyclic products rsc.org
Copper(II) enamide4-Phenylbut-3-en-2-one oximeCopper(I)Substituted pyridine (B92270) wiley.com
Alkenylboronic acids4-Phenylbut-3-en-2-oneChiral BINOL catalystChiral γ,δ-unsaturated ketones acs.org

The addition of a nucleophile to the planar α,β-unsaturated system of (Z)-4-phenylbut-3-en-2-one can create one or more new stereocenters. The stereochemical outcome of these reactions is influenced by several factors, including the geometry of the starting material (cis vs. trans), the nature of the nucleophile and catalyst, and the reaction conditions.

In nucleophilic additions to α,β-unsaturated carbonyl compounds, the hybridization of the β-carbon changes from sp2 to sp3, leading to the formation of a new stereocenter if the substituents on the β-carbon are different. libretexts.org The stereoselectivity of these additions can be controlled through the use of chiral catalysts or auxiliaries.

For example, the asymmetric Michael addition of alkenylboronic acids to 4-phenylbut-3-en-2-one has been achieved with high enantioselectivity using a chiral BINOL-based catalyst. acs.org This approach allows for the synthesis of chiral γ,δ-unsaturated ketones. The s-cis and s-trans conformations of linear enones like benzylideneacetone can influence the enantioselectivity of the reaction. acs.org

The stereochemistry of conjugate additions is often governed by the "anti-addition" rule, which generally leads to the formation of the Z-isomer in the case of additions to alkynes. acs.org While this is more directly applicable to triple bonds, the principles of stereocontrol are relevant to additions to alkenes as well. The facial selectivity of the nucleophilic attack (from the Re or Si face) determines the absolute configuration of the newly formed stereocenter. libretexts.org In the absence of a chiral influence, a racemic mixture is typically expected. libretexts.org

Michael Additions and Conjugate Additions

Derivatization and Functionalization Strategies

The reactivity of both the carbonyl group and the α,β-unsaturated system in (Z)-4-phenylbut-3-en-2-one allows for a wide range of derivatization and functionalization reactions.

The carbonyl group of (Z)-4-phenylbut-3-en-2-one readily reacts with hydrazine (B178648) and its derivatives to form hydrazones. wikipedia.orgchemeurope.com This reaction is a standard method for the characterization and derivatization of aldehydes and ketones. libretexts.org The formation of a phenylhydrazone from benzylideneacetone has been used as a precursor for the synthesis of 2-pyrazolines through an enantioselective electrocyclization. chim.it

The reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the C=N double bond of the hydrazone. rsc.org Girard's reagents can also be used to form water-soluble hydrazones, which are useful for separating ketones from other organic compounds. sci-hub.se

The oxime of 4-phenylbut-3-en-2-one, formed by reaction with hydroxylamine, has been utilized in copper-catalyzed cyclization reactions to synthesize multisubstituted pyridines. wiley.com

The following table lists some common carbonyl derivatives of benzylideneacetone.

ReagentDerivativeApplicationReference
HydrazineHydrazoneIntermediate in Wolff-Kishner reduction libretexts.org
PhenylhydrazinePhenylhydrazonePrecursor for 2-pyrazoline (B94618) synthesis chim.it
HydroxylamineOximeIntermediate in pyridine synthesis wiley.com
Girard's ReagentsGirard hydrazonePurification of ketones sci-hub.se

The phenyl ring and the alkene moiety of (Z)-4-phenylbut-3-en-2-one can also be functionalized. The double bond can undergo addition reactions, such as the addition of bromine. wikipedia.orgchemeurope.com Hydrogenation of the double bond leads to the formation of benzylacetone. wikipedia.org

The phenyl ring can be modified through electrophilic aromatic substitution reactions, although the reactivity will be influenced by the deactivating nature of the enone substituent. More commonly, modifications are introduced by using substituted benzaldehydes in the initial synthesis of the benzylideneacetone. For example, 4-phenylbut-3-en-2-one oximes with various substituents on the phenyl ring have been used in cyclization reactions. wiley.com

The alkene moiety can also participate in cycloaddition reactions. For instance, benzylideneacetone can act as a heterodiene in Diels-Alder reactions with electron-rich alkenes to form dihydropyrans. wikipedia.orgchemeurope.com

Coordination Chemistry and Catalytic Applications of Benzylideneacetone Derivatives

Role as a Ligand in Transition Metal Complexes

The coordination chemistry of benzylideneacetone (B49655) derivatives, particularly cis-benzylideneacetone, also known as (Z)-4-phenylbut-3-en-2-one, reveals its versatile role as a ligand in the formation of transition metal complexes. These complexes are not only of structural interest but also serve as precursors and active species in various catalytic transformations.

Synthesis and Characterization of (Z)-4-Phenylbut-3-en-2-one Metal Complexes

The synthesis of metal complexes incorporating (Z)-4-phenylbut-3-en-2-one often involves the reaction of a suitable metal precursor with the ligand. For instance, novel mono- and dinuclear iron(0) complexes have been prepared by reacting Fe₂(CO)₉ with α,β-unsaturated ketone analogues, including derivatives of benzylideneacetone. acs.org These complexes exhibit both coordination and organometallic bonds. acs.org Similarly, transition metal fullerene complexes containing a diphosphine ligand have been synthesized using M(dba)₂ (where dba is dibenzylideneacetone) as a starting material, highlighting the utility of benzylideneacetone-type ligands in facilitating the formation of complex organometallic structures. nih.govingentaconnect.com

Electronic and Steric Properties of the (Z)-4-Phenylbut-3-en-2-one Ligand

The (Z)-4-phenylbut-3-en-2-one ligand possesses distinct electronic and steric properties that influence its coordination behavior and the reactivity of its metal complexes. Electronically, the α,β-unsaturated ketone functionality allows for η²-coordination to the metal center through the C=C double bond. The phenyl group can also participate in η⁶-coordination in some instances. The electronic properties of the ligand, such as its ability to act as a π-acceptor, can be modulated by substituents on the phenyl ring.

Sterically, the cis or (Z)-conformation of the double bond imposes specific geometric constraints on the coordination sphere of the metal. This can influence the accessibility of the metal center to other substrates and can play a crucial role in determining the selectivity of catalytic reactions. The steric bulk of the ligand is an important factor in ligand design for catalysis, as it can affect both the activity and stability of the catalyst. researchgate.net

Comparison with Dibenzylideneacetone (B150790) (dba) as a Ligand in Organometallic Chemistry

Dibenzylideneacetone (dba) is a widely used "non-innocent" ligand in palladium-catalyzed cross-coupling reactions. researchgate.net Like (Z)-4-phenylbut-3-en-2-one, dba is an α,β-unsaturated ketone, but it possesses two benzylidene groups. This structural difference leads to variations in their coordination modes and the properties of their corresponding metal complexes.

Both ligands are known to stabilize low-valent palladium species, such as Pd(0), which are crucial for many catalytic cycles. researchgate.net The reactivity of palladium(0) complexes can be influenced by the electronic properties of the dba ligand, where increasing the electron density on the aryl moiety generally enhances catalytic activity. researchgate.net This is attributed to the destabilization of the Pd(0)-η²-dba interaction, which increases the concentration of the catalytically active L(n)Pd(0) species. researchgate.net

While dba is a larger, more sterically demanding ligand due to its two phenyl groups, (Z)-4-phenylbut-3-en-2-one offers a less sterically hindered coordination environment. This can be advantageous in catalytic reactions where substrate access to the metal center is critical. The choice between (Z)-4-phenylbut-3-en-2-one and dba as a ligand allows for the fine-tuning of the steric and electronic environment around the metal, thereby influencing the outcome of the catalytic reaction.

Property(Z)-4-Phenylbut-3-en-2-oneDibenzylideneacetone (dba)
Structure One phenyl group, cis C=C bondTwo phenyl groups, typically trans,trans
Molar Mass 146.19 g/mol 234.29 g/mol
Coordination Primarily η²-coordination of the C=C bondCan coordinate through one or both C=C bonds, often bridging two metal centers
Steric Hindrance Less sterically demandingMore sterically demanding
Applications Ligand in various transition metal complexes, catalyst precursorWidely used ligand in palladium-catalyzed cross-coupling reactions

Catalytic Activity of Metal Complexes Incorporating Benzylideneacetone Ligands

Metal complexes featuring benzylideneacetone and its derivatives as ligands are not merely of academic interest; they are functional catalysts in a range of important organic transformations. The electronic and steric properties of the benzylideneacetone ligand play a pivotal role in dictating the catalytic activity and selectivity of these complexes.

Mechanistic Investigations of Catalytic Cycles (e.g., C-C coupling, hydrogenation)

C-C Coupling Reactions: Palladium complexes containing benzylideneacetone-type ligands are well-known catalysts for C-C coupling reactions, such as the Suzuki-Miyaura coupling. wiley.com The catalytic cycle is generally understood to involve the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The benzylideneacetone ligand acts as a labile ligand that stabilizes the Pd(0) state and can readily dissociate to allow the catalytic cycle to proceed. researchgate.net The electronic nature of the benzylideneacetone ligand can influence the rate of the oxidative addition step. researchgate.net

Hydrogenation Reactions: Metal complexes of benzylideneacetone are also employed as catalysts in hydrogenation reactions. For instance, ruthenium(II)-arene complexes have been shown to catalyze the transfer hydrogenation of benzylideneacetone. mdpi.com Mechanistic studies suggest the formation of a monohydride derivative as the active catalytic species. mdpi.com The hydrogenation can proceed selectively, with the C=C double bond being reduced in preference to the C=O group, yielding the saturated ketone. mdpi.com The mechanism of transfer hydrogenation often involves a monohydride pathway, particularly for iridium and rhodium catalysts. csic.es DFT calculations have been used to study the β-H elimination step in the catalytic cycle, revealing how ligand modifications can influence the energy barrier of this key step. csic.es

Ligand Design and Structure-Activity Relationships in Catalysis

The design of ligands is a cornerstone of modern catalysis, and benzylideneacetone provides a versatile scaffold for modification. ethernet.edu.et The structure-activity relationship in catalysis is a key area of investigation, aiming to correlate the steric and electronic properties of a ligand with the performance of the resulting catalyst. rsc.org

For benzylideneacetone-based ligands, modifications can be made to the phenyl ring or the acetyl group to fine-tune the ligand's properties. Introducing electron-donating or electron-withdrawing groups on the phenyl ring can alter the π-acceptor ability of the ligand, thereby influencing the electron density at the metal center and, consequently, its catalytic activity. researchgate.net

The steric bulk of the ligand is another critical parameter. Increasing the steric hindrance around the metal can enhance selectivity in some reactions by controlling the approach of the substrate. However, excessive steric bulk can also hinder catalysis by blocking substrate access. Therefore, a balance must be struck to achieve optimal catalytic performance. The development of libraries of ligands with systematic variations in their steric and electronic properties allows for the rational design of catalysts for specific applications. ethernet.edu.etmdpi.com

Stereoselective Catalysis Mediated by Chiral Benzylideneacetone Complexes

Benzylideneacetone and its derivatives, most notably dibenzylideneacetone (dba), are widely used as ligands in transition metal chemistry. In the realm of stereoselective catalysis, complexes such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) serve as crucial and highly effective catalyst precursors. google.com It is important to note that benzylideneacetone itself is an achiral molecule. Therefore, to achieve stereoselectivity, these palladium-dba complexes are employed in conjunction with external chiral ligands. The dba ligand is labile and can be easily displaced, allowing the chiral ligand to coordinate to the metal center and create a chiral catalytic environment that directs the stereochemical outcome of the reaction.

This cooperative system, pairing a palladium-dba precursor with a chiral ligand, has become a foundational strategy in asymmetric synthesis. The development of diverse and sophisticated chiral ligands has enabled a wide range of enantioselective transformations. For instance, chiral phosphine (B1218219) ligands, when combined with Pd₂(dba)₃, are effective in promoting asymmetric allylic alkylation reactions. researchgate.net Similarly, the use of chiral β-amino acid derivatives and other complex ligands has expanded the scope of these catalytic systems. nih.gov

A notable phenomenon in this area is the "nonlinear effect" (NLE), where the enantiomeric excess (ee) of the product is not directly proportional to the ee of the chiral auxiliary or ligand. wiley.com In some cases, an enantiomerically impure chiral ligand can produce a product with a higher stereoselectivity than its own ee value would suggest. wiley.com This effect often points to the formation of different catalytic species in solution, such as more reactive homochiral complexes and less reactive heterochiral (meso) complexes. wiley.com An example of this has been observed in the copper-catalyzed 1,4-addition of methylmagnesium iodide to benzylideneacetone, where a chiral aminothiolate ligand was used. wiley.com

Below is a table summarizing selected stereoselective reactions where a dibenzylideneacetone complex is used as the metal precursor in combination with a distinct chiral ligand.

Reaction TypeCatalyst PrecursorChiral LigandSubstratesProduct Enantiomeric Excess (ee)Reference
Asymmetric Allylic AlkylationPd₂(dba)₃Chiral N,S-ligand1,3-diphenyl-2-propenyl acetate (B1210297) and dimethyl malonateUp to 96% researchgate.net
Decarboxylative Allylic AlkylationPd₂(dba)₃(R)-Tol-BINAPEn-2-aminone substratesHigh enantioselectivities google.com
[3+2] CycloadditionPd₂(dba)₃(R,R,R)-Phosphoramidite ligandFunctionalized oxindole (B195798) and TMM-precursor96% (for major diastereomer) nih.gov
Michael Addition- (Organocatalysis)Cinchona alkaloid-derived primary amine4-hydroxycoumarin (B602359) and benzylideneacetone93% nih.gov

Transfer Reagents and Their Applications

Benzylideneacetone complexes are effective reagents for transferring specific chemical groups in organic synthesis. The most prominent example is (benzylideneacetone)tricarbonyliron(0), often abbreviated as (bda)Fe(CO)₃. wikipedia.orgchemeurope.com This air-stable, red crystalline solid serves as a convenient and efficient vehicle for transferring an Fe(CO)₃ (tricarbonyliron) unit to other organic molecules, particularly dienes. wikipedia.orgchemeurope.com

The (bda)Fe(CO)₃ complex is typically prepared by reacting diiron nonacarbonyl (Fe₂(CO)₉) with benzylideneacetone. chemeurope.com In this complex, the iron atom is coordinated to the π-system of the benzylideneacetone ligand. This coordination is reversible, and the bda ligand can be displaced by other substrates, making the complex an excellent transfer agent. It is often preferred over the more reactive but thermally sensitive Fe(CO)₃(cyclooctene)₂ and the less convenient diiron nonacarbonyl. chemeurope.com

The primary application of (bda)Fe(CO)₃ is in the formation of (diene)Fe(CO)₃ complexes. This reaction protects the diene functionality, allowing for chemical modifications on other parts of the molecule. The Fe(CO)₃ group can later be removed oxidatively to regenerate the diene. This strategy has been employed in the synthesis of complex natural products. wiley-vch.de

Beyond iron complexes, other transition metal complexes involving benzylideneacetone play a role in transfer reactions, specifically transfer hydrogenation. In these reactions, a hydrogen donor (like sodium formate (B1220265) or isopropanol) is used to transfer hydrogen to a substrate, mediated by a metal catalyst. Ruthenium(II)-arene complexes have been studied as catalysts for the transfer hydrogenation of benzylideneacetone itself, selectively reducing the carbon-carbon double bond to yield the saturated ketone. mdpi.comacs.org In this context, the benzylideneacetone is the substrate receiving the transfer, rather than part of the transfer agent itself.

Transfer Reagent/SystemTransferred GroupTypical ApplicationKey FeaturesReference
(benzylideneacetone)Fe(CO)₃Fe(CO)₃Transfer of tricarbonyliron to dienes for protection or further reaction.Air-stable solid, convenient alternative to Fe₂(CO)₉. wikipedia.orgchemeurope.com
Imine derivatives of cinnamaldehyde-Fe(CO)₃Fe(CO)₃Transfer of tricarbonyliron.Reported to be superior in some ways to (bda)Fe(CO)₃. chemeurope.com
Ru(II)-arene complexes with a hydrogen sourceH₂ (Hydrogen)Catalytic transfer hydrogenation of unsaturated substrates like benzylideneacetone.Catalytic process, often proceeds under mild conditions. mdpi.com

Reaction Kinetics of Ligand Substitution in Metal Complexes

The study of reaction kinetics provides crucial insights into the mechanisms of ligand substitution in metal complexes. These reactions, where one ligand is replaced by another, are fundamental in coordination chemistry and catalysis. solubilityofthings.comlibretexts.org The rates of these substitutions can vary over many orders of magnitude, and complexes are often classified as either kinetically "labile" (reacting quickly) or "inert" (reacting slowly). cbpbu.ac.in

Ligand substitution reactions typically proceed via one of three primary mechanisms:

Dissociative (D) mechanism: The leaving ligand departs first, forming a lower-coordination intermediate, which is then captured by the incoming ligand. This pathway's rate is primarily dependent on the concentration of the starting complex. libretexts.org

Associative (A) mechanism: The incoming ligand attacks the complex first, forming a higher-coordination intermediate, from which the leaving ligand subsequently departs. The rate of this mechanism depends on the concentrations of both the starting complex and the incoming ligand. libretexts.org

Interchange (I) mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the leaving ligand is departing. It is further divided into associative interchange (Iₐ) and dissociative interchange (Iₑ) based on the degree of bond formation with the incoming ligand versus bond breaking with the leaving ligand in the transition state.

A specific kinetic study on the substitution of the benzylideneacetone (bda) ligand in the Fe(bda)(CO)₃ complex by various azadiene ligands has shed light on these pathways. researchgate.net The study was conducted in toluene (B28343) at temperatures between 40 and 55°C. The nature of the incoming ligand was found to significantly influence the operative mechanism.

The key findings were:

When symmetric ligands like 2,2′-bipyridine (bipy) and diacetyldianil (dad) were used as the incoming ligands, the reaction proceeded through two parallel pathways: one dissociative and one associative. researchgate.net

However, when the asymmetric ligand 2-acetylpyridineanil (apa) was used, the reaction occurred exclusively through a dissociative pathway, which involves the formation of a half-bonded intermediate. researchgate.net

These results underscore how ligand properties (symmetry, electronic and steric factors) dictate the kinetic behavior and mechanistic pathways of substitution in benzylideneacetone-metal complexes. solubilityofthings.comresearchgate.net

ComplexIncoming LigandLigand TypeSolventObserved Mechanism(s)Reference
Fe(bda)(CO)₃2,2′-bipyridine (bipy)Symmetric, AromaticTolueneDissociative and Associative (Parallel) researchgate.net
Fe(bda)(CO)₃diacetyldianil (dad)Symmetric, AliphaticTolueneDissociative and Associative (Parallel) researchgate.net
Fe(bda)(CO)₃2-acetylpyridineanil (apa)AsymmetricTolueneDissociative only researchgate.net

Theoretical and Computational Chemistry Studies of Z 4 Phenylbut 3 En 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For compounds like cis-benzylideneacetone, DFT calculations are employed to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties. Functionals such as B3LYP are commonly paired with basis sets like 6-311++G(d,p) to model the electronic and structural parameters of benzylideneacetone (B49655) derivatives and related α,β-unsaturated ketones. researchgate.netacs.org These calculations are crucial for understanding the molecule's stability and the nature of its chemical bonds. acs.org DFT also serves as the foundation for predicting thermochemical data and reactivity, with certain functionals specifically designed to incorporate dispersion interactions, which can be important for these types of molecules. researchgate.net

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The energies of the HOMO and LUMO, and the resulting HOMO-LUMO energy gap, are key indicators of a molecule's chemical reactivity and kinetic stability.

For (Z)-4-phenylbut-3-en-2-one, the HOMO is expected to be localized over the conjugated π-system, which includes the phenyl ring and the enone moiety, making it the center for electrophilic attack. The LUMO, conversely, represents the most favorable region for nucleophilic attack, likely centered around the β-carbon of the enone group. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net These parameters, calculated using DFT, are essential for predicting how the molecule will behave in chemical reactions, such as cycloadditions. numberanalytics.comias.ac.in

Table 1: Illustrative DFT-Calculated Electronic Properties of an α,β-Unsaturated Ketone Note: These values are representative for a typical enone system and are for illustrative purposes, as specific experimental or calculated values for this compound were not available in the searched literature.

Parameter Value (eV) Description
HOMO Energy -6.5 Energy of the highest occupied molecular orbital; related to the ability to donate electrons.
LUMO Energy -1.8 Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons.

| HOMO-LUMO Gap (ΔE) | 4.7 | Difference between LUMO and HOMO energies; indicates chemical reactivity and kinetic stability. |

Charge Distribution and Electrostatic Potentials

The distribution of electron density within the (Z)-4-phenylbut-3-en-2-one molecule dictates its polarity and how it interacts with other molecules. Computational methods such as Natural Bond Orbital (NBO) or Mulliken population analysis are used to calculate the partial atomic charges on each atom. acs.orgresearchgate.net

These charge distributions can be visualized using Molecular Electrostatic Potential (MEP) maps. dergipark.org.tr For this compound, the MEP map would show a region of negative electrostatic potential (electron-rich) around the carbonyl oxygen atom due to its high electronegativity. Regions of positive electrostatic potential (electron-poor) would be expected around the hydrogen atoms. These maps are invaluable for predicting sites susceptible to electrostatic interactions, including hydrogen bonding and nucleophilic or electrophilic attack. mdpi.com

Table 2: Illustrative Calculated Partial Atomic Charges for Key Atoms in this compound Note: These values are representative examples based on the expected electronegativity and resonance effects in the molecule.

Atom Illustrative Partial Charge (a.u.) Rationale
Carbonyl Oxygen (O) -0.55 High electronegativity and participation in the conjugated system.
Carbonyl Carbon (C=O) +0.45 Polarized by the adjacent oxygen atom.
β-Carbon (C=C-C=O) -0.20 Increased electron density due to conjugation.

| α-Carbon (C-C=O) | +0.10 | Influenced by the electron-withdrawing carbonyl group. |

Molecular Dynamics (MD) Simulations and Conformational Landscapes

While quantum calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing insight into the molecule's conformational flexibility, solvent interactions, and thermodynamic properties. nih.govmpg.de

Solvent Effects on Molecular Conformation and Dynamics

The surrounding solvent can significantly influence the conformation and dynamics of (Z)-4-phenylbut-3-en-2-one. Computational studies model these effects using either implicit or explicit solvent models. mdpi.com

Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant, capturing the average electrostatic effect of the solvent. researchgate.net Explicit models involve simulating a box of individual solvent molecules around the solute, offering a more detailed picture of specific solute-solvent interactions like hydrogen bonding. nih.gov The choice of solvent impacts the conformational equilibrium. For instance, polar solvents are expected to stabilize conformations with a larger dipole moment. The photochemical reactions of similar phenylbutene systems have shown strong dependence on solvent polarity, suggesting that solvent can influence the nature of the excited states and reaction pathways. rsc.org

Intermolecular Interactions in Solution and Solid State

The behavior of (Z)-4-phenylbut-3-en-2-one in condensed phases is governed by a network of intermolecular interactions.

In the solid state, the arrangement of molecules in the crystal lattice is dictated by a balance of forces including van der Waals interactions, dipole-dipole interactions from the polar carbonyl group, and potential weak C-H···O hydrogen bonds. iucr.orgscispace.com For related molecules, crystal packing is often stabilized by such non-classical hydrogen bonds and π-π stacking interactions between phenyl rings. acs.orgscispace.com Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts within a crystal, providing insight into the packing motifs. scispace.com

In solution, the dominant intermolecular forces are between the solute and the solvent molecules. mdpi.com The solubility of benzylideneacetone is very low in water but high in organic solvents like alcohol and chloroform, which reflects the molecule's largely nonpolar character combined with the polar carbonyl group capable of specific interactions. These interactions influence not only solubility but also the conformational landscape and reactivity of the molecule in the liquid phase.

Reaction Mechanism Modeling and Transition State Characterization of (Z)-4-Phenylbut-3-en-2-one

The isomerization of (Z)-4-phenylbut-3-en-2-one (this compound) to its more stable (E) isomer is a process of significant interest in organic chemistry. Understanding the mechanisms of this transformation, both uncatalyzed and catalyzed, is crucial for controlling reaction outcomes. Theoretical and computational chemistry provides powerful tools to elucidate the intricate details of these reaction pathways, map potential energy surfaces, and characterize the fleeting transition states that govern the reaction rates.

Computational Studies of Isomerization Pathways

The conversion between cis and trans isomers of alkenes can, in principle, proceed through several uncatalyzed pathways, primarily involving either rotation around the carbon-carbon double bond or an in-plane inversion mechanism. Computational studies on molecules with similar structural motifs, such as azobenzenes and other substituted alkenes, have been instrumental in outlining these pathways. nih.govresearchtrends.net

For (Z)-4-phenylbut-3-en-2-one, the isomerization to the (E) form involves overcoming a significant energy barrier corresponding to the breaking of the C=C π-bond. The primary uncatalyzed thermal isomerization pathway is believed to proceed via rotation around the C=C double bond. This process involves a high-energy transition state where the p-orbitals of the double bond are orthogonal to each other, resulting in a diradical or zwitterionic character. researchtrends.net The planar phenyl ring in the cis isomer is typically rotated out of the plane of the enone moiety to minimize steric repulsion, a conformation that influences the starting ground state energy. researchtrends.net

Thermal Isomerization: In the absence of a catalyst, the thermal cis-to-trans isomerization requires substantial energy input. The transition state (TS) for this rotational pathway is characterized by a C-C-C-C dihedral angle of approximately 90°. Computational studies on analogous "push-pull" systems, which have donor and acceptor groups across the double bond, suggest that the transition state can have a significant zwitterionic character, which would be stabilized by polar solvents. researchtrends.net For benzylideneacetone, the phenyl group acts as an electron-donating group (by resonance) and the acetyl group is electron-withdrawing, fitting this "push-pull" description. The activation energy for this uncatalyzed thermal process is generally high, making it a slow process under normal conditions.

Photochemical Isomerization: Photochemical isomerization offers an alternative, often more efficient, pathway. Upon absorption of a photon of suitable energy, the molecule is promoted from the ground electronic state (S₀) to an excited singlet state (S₁). From the S₁ state, the molecule can undergo intersystem crossing to a triplet state (T₁) or relax via rotation around the C=C bond through a lower-energy pathway than is available in the ground state. The excited state potential energy surface often features a minimum or a conical intersection at a twisted geometry (around 90° torsion), facilitating non-radiative decay back to the S₀ state. unige.ch This decay can populate both the cis and trans ground state configurations, leading to a photostationary state, a mixture of isomers whose ratio depends on the quantum yields of the forward and reverse reactions and their respective absorption spectra at the irradiation wavelength. science.gov Studies on similar α,β-unsaturated carbonyl compounds have shown that triplet states are often involved, and the process can be influenced by sensitizers. researchgate.net

Catalytic Cycle Modeling and Energy Profiles

Catalysts can dramatically lower the activation energy for cis-trans isomerization by providing an alternative reaction mechanism. Various catalysts, including acids, bases, metals, and iodine, have been modeled computationally.

Iodine Catalysis: Iodine is a classic catalyst for alkene isomerization. Computational studies have detailed its mechanism for 4-phenylbut-3-en-2-one. nih.gov The catalytic cycle involves the reversible addition of an iodine radical (I•) to the double bond.

The proposed mechanism proceeds in three steps:

Addition: The iodine radical adds to one of the carbons of the C=C bond, forming a C-I bond and breaking the π-bond. This leads to a radical intermediate.

Rotation: Free rotation now occurs around the former C=C single bond. This step has a relatively low energy barrier.

Elimination: The iodine radical is eliminated, reforming the C=C double bond in the alternative isomeric form.

A computational study using Density Functional Theory (DFT) investigated this process for 4-phenylbut-3-en-2-one. The calculations revealed that the rate-determining step is the internal rotation of the iodo intermediate. The stability of the intermediate is influenced by the degree of conjugation interruption upon iodine attachment. nih.gov

ParameterValue (kJ mol⁻¹)Computational Method
Energy Difference (Etrans - Ecis)-35.47G3-RAD
Reaction Barrier (Internal Rotation)~40G3-RAD//B3LYP/6-31G(d)

Data sourced from a computational study on iodine-catalyzed isomerization. nih.gov

Acid/Base Catalysis: Both acids and bases can catalyze the isomerization of enones.

Base-catalyzed isomerization is thought to proceed via the formation of a resonance-stabilized carbanion (enolate). google.com A base abstracts a proton from the α-carbon, creating an enolate intermediate. In this intermediate, the bond between the α- and β-carbons has a significant single-bond character, allowing for rapid rotation. Subsequent reprotonation can yield either the cis or the trans isomer, with the equilibrium favoring the thermodynamically more stable trans product. nih.gov

Acid-catalyzed isomerization typically involves the protonation of the carbonyl oxygen. This enhances the electrophilicity of the β-carbon. A subsequent nucleophilic attack at the β-carbon (e.g., by a conjugate base or solvent molecule) can lead to an intermediate where rotation around the Cα-Cβ bond is facilitated. Alternatively, the protonated enone has a lower rotational barrier due to increased single-bond character in one of its resonance structures. Computational studies on related systems have explored concerted protonation and bond formation pathways. escholarship.org

Transition Metal Catalysis: Palladium and ruthenium complexes are highly effective for isomerization. The mechanisms are complex and have been extensively modeled.

Palladium Catalysis: Several mechanisms are proposed. One common pathway involves the formation of a π-allyl palladium(II) species. Another prominent mechanism is nucleopalladation/β-elimination. nih.gov For enone systems, a hydropalladation/dehydropalladation sequence is also plausible. This involves the formation of a palladium-hydride species which adds across the double bond (hydropalladation), allowing for rotation, followed by β-hydride elimination to release the isomerized product and regenerate the catalyst. acs.org DFT calculations on the isomerization of alkynyl alcohols to enones by palladium catalysts have shown that migratory insertion of the π-system into a Pd-H bond is a key step, with calculated energy barriers that are consistent with experimental observations. acs.org

Catalyst SystemProposed Key StepCalculated Activation Energy (ΔG‡)Computational Level
Pd(OAc)₂/bbedaMigratory Insertion~20 kcal/molSMD-TPSS-D3/def2-TZVP//TPSS/def2-TZVP
[Pd(IPr)(PCy₃)]/H₂ONucleopalladation TS~18 kcal/molM06/6-31G(d,p) with SDD for Pd

Data from computational studies on related Pd-catalyzed isomerizations. nih.govacs.org

Ruthenium Catalysis: Ruthenium catalysts often operate via metal-hydride mechanisms, similar to palladium. For the isomerization of allylic alcohols to ketones (a related transformation), ruthenium-catalyzed pathways involving redox isomerization are well-documented. bldpharm.com Computational studies on Ru-catalyzed reactions have identified key intermediates such as ruthenacyclopentenes or ruthenacyclobutenones, which are formed through oxidative coupling of the alkene with the metal center. nih.gov These intermediates facilitate the rearrangement before reductive elimination releases the product.

The choice of ligands on the metal center plays a crucial role in determining the activity and selectivity of the catalyst, a factor that is extensively explored in computational modeling to design more efficient catalytic systems. uni-rostock.de

Advanced Materials Science Applications of Benzylideneacetone Derivatives

Application as Monomers in Polymer Synthesis

The incorporation of benzylideneacetone (B49655) moieties into polymer chains allows for the development of materials with tailored characteristics. These monomers can be integrated into polymer backbones or as side chains, contributing to properties such as thermal stability, photo-responsiveness, and liquid crystallinity.

Polymers derived from benzylideneacetone-based monomers can be synthesized through various polymerization mechanisms, with the choice of method influencing the polymer's final structure and properties. The kinetics of these reactions are often sensitive to catalysts, substituents on the monomer, and reaction conditions.

Common polymerization techniques include:

Condensation Polymerization : The Friedel-Crafts reaction has been used to synthesize polyketones from diarylideneacetone monomers and various diacid chlorides, with aluminum chloride (AlCl₃) as a catalyst. researchgate.net

Coupling Reactions : Palladium-catalyzed cross-coupling reactions, such as the Suzuki cross-coupling, are employed for the chain-growth polymerization of AB-type monomers. nih.gov In these systems, palladium complexes containing dibenzylideneacetone (B150790) (dba) ligands, like Pd₂(dba)₃, often serve as efficient initiators. nih.gov This method allows for controlled polymerization, yielding polymers with narrow polydispersity indexes (PDI), in some cases as low as 1.13. nih.gov

Ring-Opening Polymerization (ROP) : For certain heterocyclic monomers containing benzylideneacetone-like structures, such as specific benzoxazines, thermally accelerated ring-opening polymerization is a viable mechanism. mdpi.com The kinetics are significantly influenced by the electronic character of substituents; electron-withdrawing groups can promote the reaction by lowering the activation energy. mdpi.com

Radical Polymerization : Techniques like organocatalyzed atom transfer radical polymerization (O-ATRP) offer a high degree of control over the polymerization process. rsc.org The control is often evaluated by measuring the polymer's dispersity (Đ) and initiator efficiency (I*), with good control being characterized by Đ values between 1.1 and 1.3. rsc.org

Photopolymerization : The α,β-unsaturated ketone functionality in benzylideneacetone derivatives is photo-reactive, enabling polymerization through light-induced dimerization. mdpi.com This [2π+2π] cycloaddition reaction is a key mechanism for photocrosslinking applications. researchgate.net

The kinetics of these polymerizations can be finely tuned. For instance, in anionic polymerization, the addition of polar solvents can accelerate propagation kinetics. rsc.org Conversely, bulky substituents on the monomers can significantly retard the rate of conversion. scholaris.ca

A key advantage of using benzylideneacetone derivatives as monomers is the ability to tune the properties of the final polymer by making specific modifications to the monomer's structure. This relationship between molecular structure and macroscopic properties is fundamental to designing materials for specific applications.

Key structure-property relationships observed in these polymers include:

Solubility and Molecular Weight : The introduction of alkoxy side chains onto the polymer backbone generally improves solubility and leads to higher molecular weights. metu.edu.tr

Thermal Stability : The thermal properties of the polymers are highly dependent on their chemical structure. Polymers containing halogen atoms have been shown to exhibit higher thermal stability. researchgate.net Similarly, the presence of nitrile groups that can form thermally stable triazine and phthalocyanine (B1677752) structures during curing results in polymers with very high thermal stability, with decomposition temperatures exceeding 400 °C. researchgate.net Conversely, increasing the length of flexible alkyl spacers in the polymer chain can reduce thermal stability. researchgate.net

Mechanical Properties : In copolymers, the ratio of different monomer units can be adjusted to optimize mechanical properties like tensile strength and Young's modulus. researchgate.net

Electronic and Optical Properties : The electronic nature of substituents plays a critical role. Attaching electron-donating groups can raise the energy level of the Highest Occupied Molecular Orbital (HOMO), while electron-withdrawing groups can lower the Lowest Unoccupied Molecular Orbital (LUMO). metu.edu.trnih.gov For example, fluorine substitution can increase the strength of acceptor units in a conjugated polymer. metu.edu.tr These modifications directly impact the polymer's optical band gap and color. mdpi.com

The following table summarizes selected structure-property data for polymers incorporating benzylideneacetone-like or related aromatic structures.

Polymer SystemStructural ModificationObserved Property ChangeReference
Benzazole CopolymersAlkoxy substitutionImproved solubility and higher molecular weight metu.edu.tr
Benzazole CopolymersFluorine substitutionIncreased acceptor strength, lowered electron density metu.edu.tr
Poly(benzylidene-ether)estersHalogen-containing unitsHigher thermal stability researchgate.net
Poly(benzylidene-ether)estersLonger methylene (B1212753) spacersLower thermal stability researchgate.net
IDT-Based Copolymers (P1, P2, P3)Introduction of stronger acceptor unit (P3 vs. P1/P2)Reduced optical band gap from ~2.0 eV to 1.70 eV mdpi.com
IDT-Based Copolymers (P1, P2, P3)Varying acceptor unitsNumber-average molecular weights (Mn) of 52.8 to 58.5 kDa; Decomposition temperatures (Td) > 380 °C mdpi.com

The carbon-carbon double bond within the α,β-unsaturated ketone moiety of benzylideneacetone is a chromophore that can be activated by UV light. This photo-reactivity is exploited to create photoactive polymers and to induce cross-linking, transforming soluble linear polymers into insoluble, stable networks. researchgate.netacs.org

The primary mechanism for this transformation is a light-induced [2π+2π] cycloaddition reaction. researchgate.net Upon irradiation with UV light, typically around 350-365 nm, the double bonds of two adjacent benzylideneacetone units dimerize to form a stable cyclobutane (B1203170) ring. mdpi.comresearchgate.net This process can be monitored spectroscopically by observing the decrease in the π→π* absorption band of the double bond (around 360 nm) and the corresponding increase in absorption at a shorter wavelength (around 280 nm) associated with the newly formed cyclobutane structure. mdpi.comresearchgate.netresearchgate.net

This photocrosslinking capability is highly valuable for a range of technological applications:

Photoresists : These polymers can be used as negative photoresists in the fabrication of integrated circuits and printing plates. researchgate.net Before exposure to light, the polymer is soluble in a developer solvent. After selective exposure, the cross-linked regions become insoluble, allowing for the creation of a patterned material.

Anisotropic Networks : When photo-crosslinkable liquid crystalline polymers are used, it is possible to create anisotropic network systems like liquid crystal elastomers and thermosets, which are of interest for information storage devices and microelectronics. researchgate.net

Material Property Enhancement : Cross-linking can enhance the material's thermal stability, chemical resistance, and mechanical properties. researchgate.net Furthermore, the formation of aggregates after photocrosslinking can lead to aggregation-induced emission enhancement (AIEE), improving the material's photoluminescence intensity. researchgate.net

Structure-Property Relationships in Resultant Polymeric Materials

Role in Organic Semiconductor Development

The conjugated π-system of benzylideneacetone and its derivatives makes them attractive components for the design of organic semiconducting materials. google.com These materials are the active components in a variety of electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). google.com The benzylideneacetone moiety can be incorporated into small molecules or conjugated polymers to modulate their electronic properties and solid-state packing, which are crucial for efficient device performance. chalmers.seucl.ac.uk

The performance of an organic semiconductor is governed by its electronic structure and its ability to transport charge carriers (holes or electrons). Key electronic properties include the HOMO and LUMO energy levels and the resulting energy band gap (Eg). These parameters determine the material's light absorption characteristics and the efficiency of charge injection from electrodes. wiley-vch.de

In materials based on benzylideneacetone derivatives, these properties are tunable through chemical design. nih.gov For instance, incorporating strong electron-withdrawing groups can lower the LUMO energy level, which is beneficial for creating n-type (electron-transporting) materials that are stable in air. wiley.commdpi.com Materials with LUMO levels below -4.0 eV are considered advantageous for stable electron transport. wiley.com

Charge transport in these organic materials typically occurs via a "hopping" mechanism, where charge carriers move between adjacent molecules in the solid state. google.com The efficiency of this process is highly dependent on the degree of intermolecular electronic coupling, which is maximized through close π-π stacking. google.comnih.gov Therefore, molecular design that promotes ordered packing is essential. Charge transport can occur either along the polymer backbone (intrachain) or between adjacent chains (interchain). wiley.com

The following table presents key electronic data for representative organic semiconductors featuring related conjugated acceptor units.

Polymer/MoleculeHOMO (eV)LUMO (eV)Band Gap (Egopt) (eV)Charge Mobility (cm2 V-1 s-1)Reference
pN-BBTE-C6---μh = 1.57, μe = 2.28 wiley.com
pN-BBNE-H---μh = 1.83, μe = 2.86 wiley.com
P1 (IDT-based)-5.77-3.212.02- mdpi.com
P2 (IDT-based)-5.78-3.282.00- mdpi.com
P3 (IDT-based)-5.77-3.491.70- mdpi.com

μh = hole mobility; μe = electron mobility

The creation of high-performance organic semiconductors involves the strategic design and synthesis of extended conjugated systems. A prevalent design strategy is the creation of donor-acceptor (D-A) type polymers, where electron-rich (donor) and electron-poor (acceptor) units are alternated along the polymer backbone. nih.gov The benzylideneacetone core, with its electron-withdrawing α,β-unsaturated ketone group, can function as or be part of an acceptor moiety.

The synthesis of these conjugated polymers relies on powerful cross-coupling reactions that form new carbon-carbon bonds. Key methods include:

Suzuki-Miyaura Polycondensation : This is a widely used method for synthesizing conjugated polymers, including poly(arylenevinylene)s. capes.gov.br It typically involves the reaction of a di-boronic acid or ester monomer with a di-halide monomer in the presence of a palladium catalyst. capes.gov.br

Stille Coupling : This reaction couples an organotin compound with an organohalide and is also frequently used for synthesizing D-A copolymers. mdpi.com

Yamamoto Coupling : This method involves the nickel-catalyzed coupling of aryl halides and is effective for creating polypyrene networks and other conjugated polymers. acs.org

Direct Arylation Polymerization (DArP) : This is an increasingly popular eco-friendly method that forms C-C bonds by activating C-H bonds, avoiding the need to pre-functionalize monomers with organometallic groups. metu.edu.tr

Through these synthetic routes, the benzylideneacetone unit can be integrated into diverse and complex π-conjugated architectures. wiley-vch.de The ability to precisely control the stereochemistry, such as synthesizing specifically cis-poly(arylenevinylene)s, further expands the possibilities for fine-tuning the material's solid-state morphology and electronic properties. capes.gov.br

Electronic Properties and Charge Transport Mechanisms

Studies on Corrosion Inhibition Mechanisms and Interfacial Adsorption

The efficacy of benzylideneacetone and its derivatives as corrosion inhibitors is fundamentally linked to their ability to adsorb onto a metal's surface, creating a protective barrier that isolates the metal from the corrosive environment. The mechanism of this inhibition is a subject of detailed study, focusing on the interactions at the metal-inhibitor interface. Organic compounds containing heteroatoms like nitrogen, oxygen, or sulfur, along with conjugated π-systems, are known to be effective inhibitors because they can adsorb onto the metal surface, blocking the active sites for corrosion. mdpi.comrasayanjournal.co.in The investigation into these mechanisms typically involves analyzing adsorption isotherms to understand the nature of the surface layer and employing quantum chemical calculations to correlate the molecular structure of the inhibitor with its performance.

Adsorption Isotherms and Thermodynamic Parameters

Adsorption isotherms are crucial for understanding the mechanism of corrosion inhibition, as they describe the relationship between the concentration of the inhibitor in the solution and the extent of its adsorption on the metal surface at a constant temperature. journalcsij.com The characteristics of the isotherm model that best fits the experimental data provide insight into the nature of the inhibitor's adsorption, such as whether it forms a monolayer or multilayer, and the interactions between the adsorbed molecules. mdpi.comjournalcsij.com

Different models, such as Langmuir, Temkin, and Frumkin, are used to analyze the adsorption behavior. mdpi.comrasayanjournal.co.in For instance, studies on dibenzylidene acetone (B3395972) (DBA) have shown that its adsorption on a carbon steel surface in a sulfuric acid medium follows the Langmuir adsorption model. researchgate.net The Langmuir model assumes the formation of a monolayer of inhibitor molecules on the metal surface. mdpi.com In contrast, a study on Dimethylaminobenzylidene acetone (DMABA) as a corrosion inhibitor for mild steel in phosphoric acid indicated that its adsorption obeyed the Temkin adsorption isotherm. rasayanjournal.co.in The Temkin isotherm accounts for interactions between the adsorbed molecules. rasayanjournal.co.in

The analysis of adsorption is further deepened by calculating key thermodynamic parameters, such as the standard free energy of adsorption (ΔG°ads), the enthalpy of adsorption (ΔH°ads), and the entropy of adsorption (ΔS°ads). The value of ΔG°ads indicates the spontaneity of the adsorption process. Generally, values of ΔG°ads around -20 kJ/mol or less negative are associated with physisorption (physical adsorption), which involves electrostatic interactions between the inhibitor and the charged metal surface. Values of -40 kJ/mol or more negative suggest chemisorption (chemical adsorption), where a coordinate-type bond is formed by charge sharing or transfer from the inhibitor molecules to the metal surface. rasayanjournal.co.in

A detailed study on DMABA provided the following thermodynamic parameters, which confirm the spontaneous nature of the adsorption and the exothermic dissolution process. rasayanjournal.co.in

Table 1: Thermodynamic Parameters for the Adsorption of Dimethylaminobenzylidene acetone (DMABA) on Mild Steel rasayanjournal.co.in
ParameterValueSignificance
ΔG°ads (Standard Free Energy of Adsorption)NegativeIndicates spontaneous adsorption of the inhibitor on the metal surface.
ΔH°ads (Enthalpy of Adsorption)NegativeConfirms the exothermic nature of the dissolution process.
ΔS°ads (Entropy of Adsorption)NegativeSuggests an association or ordering of molecules during the formation of the inhibitor-metal complex, rather than dissociation.

Furthermore, Fourier-transform infrared spectroscopy (FTIR) analysis of a mild steel surface protected by DMABA revealed a strong absorption peak at 705 cm⁻¹, which is attributed to the C-H deformation of the cis-isomer and Fe-O stretching. This finding confirms a direct chemical interaction between the carbonyl oxygen atom of the inhibitor and Fe²⁺ ions on the steel surface. rasayanjournal.co.in

Quantum Chemical Descriptors for Inhibitor Performance

Quantum chemical calculations, often performed using Density Functional Theory (DFT), provide a powerful theoretical framework for understanding the relationship between the molecular structure of an inhibitor and its corrosion inhibition efficiency. researchgate.netscirp.orgchimicatechnoacta.ru These theoretical studies can predict the sites of interaction on the inhibitor molecule and explain its adsorption behavior on the metal surface. scielo.br Several key quantum chemical parameters, or descriptors, are calculated to this end. researchgate.net

Key descriptors include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): This parameter is associated with the electron-donating ability of a molecule. A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption and inhibition efficiency. chimicatechnoacta.ru

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This relates to the ability of the molecule to accept electrons from the metal surface. A lower ELUMO value signifies a greater electron-accepting capability. chimicatechnoacta.ru

Energy Gap (ΔE = ELUMO - EHOMO): The energy gap is a crucial indicator of the chemical reactivity and stability of the inhibitor molecule. A smaller ΔE value suggests higher reactivity, making it easier for the molecule to adsorb onto the metal surface, which generally leads to better inhibition efficiency. scirp.orgchimicatechnoacta.ru

Dipole Moment (μ): A higher dipole moment may increase the adsorption of the inhibitor on the metal surface due to dipole-dipole interactions. scirp.org

Fraction of Electrons Transferred (ΔN): This value indicates the number of electrons transferred from the inhibitor to the metal surface (for donation) or from the metal to the inhibitor (for back-donation).

Theoretical studies on dibenzylidene acetone (DBA) have provided values for these quantum chemical descriptors, correlating them with its observed high inhibition performance. researchgate.net

Table 2: Calculated Quantum Chemical Descriptors for Dibenzylidene Acetone (DBA) researchgate.net
Quantum DescriptorCalculated ValueInterpretation for Corrosion Inhibition
EHOMO-6.57 eVIndicates a good capacity to donate electrons to the metal surface.
ELUMO-1.89 eVShows the ability of the molecule to accept electrons from the metal.
Energy Gap (ΔE)4.68 eVA relatively low energy gap suggests high chemical reactivity and facilitates adsorption.
Dipole Moment (μ)3.06 DebyeA non-zero dipole moment contributes to the accumulation of the inhibitor at the metal-solution interface.
Electronegativity (χ)4.23 eVReflects the tendency of the molecule to attract electrons.
Global Hardness (η)2.34 eVRelates to the stability and reactivity of the molecule; a lower value indicates higher reactivity.

These theoretical results are consistent with experimental findings, showing that the DBA molecule adsorbs onto the metal surface, forming a protective film. The distribution of the HOMO and LUMO orbitals across the molecule helps identify the active centers responsible for these interactions. researchgate.net

Q & A

Q. How do impurities in cis-benzylideneacetone impact its performance in organic electronic devices?

  • Methodological Answer : Perform accelerated aging tests (e.g., 85°C/85% RH) on thin films and analyze degradation via atomic force microscopy (AFM) and impedance spectroscopy. Correlate impurity profiles (from GC-MS) with device lifetime using regression models. Publish detailed synthesis and purification protocols to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.